molecular formula C11H19NO3 B152982 tert-Butyl (2-oxocyclohexyl)carbamate CAS No. 291533-10-3

tert-Butyl (2-oxocyclohexyl)carbamate

Cat. No. B152982
M. Wt: 213.27 g/mol
InChI Key: GHIGUHHFUUAJJN-UHFFFAOYSA-N
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Description

The tert-butyl (2-oxocyclohexyl)carbamate is a chemical compound that is an intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis, particularly for amines.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the use of protecting groups and key intermediates that enable the construction of complex molecules. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a crucial step . Another study reported the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in subsequent reactions . Additionally, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates were synthesized efficiently, demonstrating the utility of such compounds in the development of macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, often including multiple chiral centers and functional groups. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using NMR spectroscopy and X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are versatile intermediates that can undergo various chemical transformations. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involved acylation, nucleophilic substitution, and reduction steps . Another study described the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate through a chiral inversion using Boc-involved neighboring group participation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties are essential for the compound's reactivity and its application in the synthesis of biologically active molecules. The studies provided do not directly report on the physical and chemical properties of tert-butyl (2-oxocyclohexyl)carbamate, but such properties can be inferred from related compounds. For example, the crystalline structure and density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined, which are critical for understanding the compound's behavior in solid-state .

Scientific Research Applications

Organic Synthesis

Tert-Butyl (2-oxocyclohexyl)carbamate is used as an intermediate in the synthesis of complex molecules. For example, it has been utilized in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, indicating its role in protecting amino groups during synthesis processes (Wu, 2011). This compound also serves as a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in nucleoside analog synthesis (Ober et al., 2004).

Material Science

In material science, tert-Butyl (2-oxocyclohexyl)carbamate derivatives have been explored for their potential in creating strong blue emissive nanofibers. These nanofibers, constructed from benzothizole modified tert-butyl carbazole derivatives, show promise in detecting volatile acid vapors, highlighting the role of tert-butyl carbamate derivatives in developing fluorescent sensory materials (Sun et al., 2015).

Catalysis and Environmental Applications

Tert-Butyl (2-oxocyclohexyl)carbamate derivatives have been used in catalytic processes for atmospheric CO2 fixation, offering a sustainable approach to cyclic carbamate synthesis. This process utilizes tert-butyl hypoiodite (t-BuOI) for cyclizative fixation of unsaturated amines under mild conditions, efficiently leading to cyclic carbamates (Takeda et al., 2012). Such applications underscore the compound's utility in green chemistry and environmental sustainability.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-(2-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGUHHFUUAJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-oxocyclohexyl)carbamate

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